molecular formula C17H21N3O2 B2462177 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide CAS No. 1797158-36-1

4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide

Cat. No.: B2462177
CAS No.: 1797158-36-1
M. Wt: 299.374
InChI Key: AZGMJTKFNRLGNO-UHFFFAOYSA-N
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Description

4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that features a phenyl group, a tetrahydrofuran ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tetrahydrofuran ring: This step involves the formation of a tetrahydrofuran derivative, which can be synthesized through the cyclization of a 1,4-diol.

    Coupling reactions: The phenyl group and the butanamide moiety are introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or phenyl derivatives.

Scientific Research Applications

4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)methylbutanamide
  • 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)butanamide

Uniqueness

4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide is unique due to the specific positioning of the pyrazole ring and the tetrahydrofuran ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(8-4-7-14-5-2-1-3-6-14)19-15-11-18-20(12-15)16-9-10-22-13-16/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGMJTKFNRLGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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